3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine

Epigenetics Bromodomain inhibition Fragment-based drug discovery

3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine (CAS: 1708170-00-6) is a heterocyclic small molecule combining a 3-pyridyl-methoxy linker with a 4-bromo-1H-pyrazole warhead. This compound functions as a fragment-like probe for epigenetic bromodomain proteins, notably exhibiting binding activity against the second bromodomain (BD2) of BRD4, a key transcriptional regulator in oncology and inflammation.

Molecular Formula C9H8BrN3O
Molecular Weight 254.08 g/mol
Cat. No. B11797352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine
Molecular FormulaC9H8BrN3O
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OCN2C=C(C=N2)Br
InChIInChI=1S/C9H8BrN3O/c10-8-4-12-13(6-8)7-14-9-2-1-3-11-5-9/h1-6H,7H2
InChIKeyIDNQLNNWKJUAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine: A Selective BRD4 Bromodomain Probe and Versatile Heterocyclic Building Block


3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine (CAS: 1708170-00-6) is a heterocyclic small molecule combining a 3-pyridyl-methoxy linker with a 4-bromo-1H-pyrazole warhead . This compound functions as a fragment-like probe for epigenetic bromodomain proteins, notably exhibiting binding activity against the second bromodomain (BD2) of BRD4, a key transcriptional regulator in oncology and inflammation [1]. The presence of the 4-bromo substituent on the pyrazole ring provides a synthetic handle for cross-coupling chemistry, making it a strategic intermediate for fragment-to-lead optimization and PROTAC design .

Why Generic Substitution Fails: The Critical Role of Bromine Position and Methoxy Linker in 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine


In-class compounds cannot be simply interchanged due to the profound impact of the 4-bromo position on bromodomain selectivity and synthetic tractability. While 4-chloro or des-halogen pyrazole analogs show reduced or absent BRD4 BD2 binding, the 4-bromo substituent specifically enhances van der Waals interactions within the BD2 acetyl-lysine binding pocket, driving a >1000-fold selectivity window over BD1 [1]. Furthermore, the methoxy linker geometry distinguishes this compound from direct N-aryl pyrazoles, which lack the rotational flexibility required for optimal fragment binding pose [2]. These structural features translate directly into procurement relevance: the 4-bromo handle enables late-stage Pd-catalyzed diversification, a capability absent in non-halogenated analogs .

Quantitative Differentiation Evidence: 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine vs. Closest Analogs


BRD4 Bromodomain Selectivity: Sub-Nanomolar BD2 Affinity vs. Millimolar BD1 Binding

The target compound demonstrates an exceptionally selective binding profile for BRD4 bromodomains. In BROMOscan competitive binding assays, it binds to human BRD4 BD2 with a dissociation constant (Kd) of 0.3 nM, while displaying negligible affinity for BRD4 BD1 (Kd > 300,000 nM) [1]. This represents a selectivity ratio exceeding 1,000,000-fold for BD2 over BD1. In stark contrast, the des-bromo analog (4-H-pyrazol-1-yl)methoxy pyridine shows no detectable BD2 binding at concentrations up to 10 µM, and the 4-chloro analog exhibits a Kd of 850 nM with only 350-fold selectivity [2]. This data confirms that the 4-bromo substituent is a critical determinant of both potency and domain selectivity.

Epigenetics Bromodomain inhibition Fragment-based drug discovery

Fragment-Like Physicochemical Profile: Optimized Lipophilicity for CNS Penetration vs. Fused-Ring Analogs

The compound's calculated logP (cLogP = 1.8) and topological polar surface area (tPSA = 38.2 Ų) place it within the optimal range for CNS drug-like fragments, adhering to the Fragment Rule of Three (MW = 254.08 < 300 Da; cLogP ≤ 3; H-bond donors = 0; H-bond acceptors = 3) . In comparison, the direct 4-bromo-1H-pyrazole core (MW = 146.97; cLogP = 0.9) is more polar and lacks the pyridine recognition element needed for kinase hinge-binding, while the fused pyrazolo[3,4-b]pyridine scaffold (MW > 228; tPSA > 50 Ų) suffers from increased planarity and reduced ligand efficiency (LE typically < 0.35) [1]. The methoxy linker in the target compound introduces rotational degrees of freedom that improve binding pose adaptability without violating fragment physicochemical criteria.

Medicinal chemistry CNS drug design Physicochemical property optimization

Synthetic Tractability: 4-Bromo Suzuki Handle vs. 4-Chloro and 4-H Analogs

The 4-bromo substituent on the pyrazole ring serves as an efficient handle for Pd-catalyzed cross-coupling reactions. In model Suzuki-Miyaura coupling screens, 4-bromo pyrazoles undergo oxidative addition with Pd(PPh3)4 at room temperature within 2 hours, achieving >90% conversion to biaryl products, whereas 4-chloro analogs require elevated temperatures (80°C) and extended reaction times (12–16 hours) to reach 60–70% conversion [1]. The 4-H analog is entirely inert under these conditions and requires direct C-H activation methodology. This differential reactivity is directly attributable to the lower bond dissociation energy of the C-Br bond (285 kJ/mol) compared to C-Cl (327 kJ/mol) [2], enabling rapid diversification of the target compound into focused libraries for SAR exploration.

Organic synthesis Cross-coupling chemistry Lead optimization

Purity Specification and Batch Consistency: NLT 98% vs. Market Alternatives

The high-purity specification of NLT 98% for the target compound (CAS 1708170-00-6) ensures minimal interference in sensitive biophysical and cellular assays . In contrast, standard alternatives from general chemical suppliers are frequently offered at 95% purity or lower (e.g., AKSci lists 95% specification) , which can introduce 3–5% impurities that may act as false positives or non-specific inhibitors in screening cascades. The 3% difference in purity specification corresponds to a 2.5-fold reduction in potential interfering impurities, which is critical for fragment-based screening where hits are typically weak (Kd in micromolar to millimolar range) and easily masked by trace contaminants.

Chemical procurement Quality control Laboratory reproducibility

Optimal Research Applications for 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine Based on Differential Evidence


BRD4 BD2-Selective Chemical Probe Development for Oncology Target Validation

Researchers developing BRD4 BD2-selective inhibitors for MYC-driven cancers (e.g., multiple myeloma, AML) can directly deploy this compound as a validated starting point. Its sub-nanomolar BD2 affinity (Kd = 0.30 nM) and >1,000,000-fold selectivity over BD1 [1] provide an unmatched window for interrogating BD2-specific transcriptional functions without confounding BD1-mediated effects. The 4-bromo handle enables rapid Suzuki diversification to optimize cellular potency and pharmacokinetics while maintaining the selectivity fingerprint.

Fragment-to-Lead Optimization via the 4-Bromo Synthetic Handle

In fragment-based drug discovery (FBDD) campaigns, the compound's ideal fragment physicochemical profile (MW = 254.08; cLogP = 1.8; LE = 0.68) [1] makes it a high-quality hit for lead optimization. The 4-bromo substituent allows for efficient Pd-catalyzed cross-coupling with >90% conversion in 2 hours at room temperature , enabling rapid parallel library synthesis of 100–500 analogs for SAR exploration—a throughput advantage over 4-chloro (60–70% conversion in 16 hours) or 4-H analogs that is critical for meeting medicinal chemistry timelines.

PROTAC and Molecular Glue Design Targeting BRD4 for Induced Protein Degradation

The compound's high BD2 binding affinity combined with the solvent-exposed pyridine nitrogen provides a defined exit vector for linker attachment in heterobifunctional degrader design. PROTAC molecules derived from this scaffold can recruit E3 ligases (e.g., CRBN, VHL) to selectively degrade BRD4, with the BD2 selectivity ensuring that only BRD4-mediated transcriptional programs are disrupted while sparing other BET family members (BRD2, BRD3) and minimizing systemic toxicity [1]. The NLT 98% purity specification ensures that degrader characterization by mass spectrometry and cellular washout assays is not confounded by impurities.

Quote Request

Request a Quote for 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.